molecular formula C5H9BrHgO2 B14503232 [2-(Acetyloxy)propyl](bromo)mercury CAS No. 64448-30-2

[2-(Acetyloxy)propyl](bromo)mercury

Cat. No.: B14503232
CAS No.: 64448-30-2
M. Wt: 381.62 g/mol
InChI Key: DKEZVTORZSIDSW-UHFFFAOYSA-M
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Description

2-(Acetyloxy)propylmercury is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a 2-(acetyloxy)propyl group. The structure comprises a propyl chain with an acetyloxy (-OAc) substituent at the second carbon and a mercury-bromo bond. Organomercury compounds are historically significant in catalysis and preservatives but are highly toxic, necessitating careful handling .

Properties

CAS No.

64448-30-2

Molecular Formula

C5H9BrHgO2

Molecular Weight

381.62 g/mol

IUPAC Name

2-acetyloxypropyl(bromo)mercury

InChI

InChI=1S/C5H9O2.BrH.Hg/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;1H;/q;;+1/p-1

InChI Key

DKEZVTORZSIDSW-UHFFFAOYSA-M

Canonical SMILES

CC(C[Hg]Br)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Acetyloxy)propylmercury typically involves the reaction of mercury(II) bromide with 2-(acetyloxy)propyl alcohol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(Acetyloxy)propylmercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.

    Reduction: The compound can also be reduced, leading to the formation of mercury in a lower oxidation state.

    Substitution: It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: 2-(Acetyloxy)propylmercury is used as a reagent in organic synthesis for the introduction of mercury into organic molecules. It is also studied for its reactivity and stability in various chemical environments.

Biology: The compound has been investigated for its potential biological activity, including its effects on enzymes and cellular processes. Its interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based therapeutics.

Medicine: Research into the medicinal applications of 2-(Acetyloxy)propylmercury includes its potential use in diagnostic imaging and as a therapeutic agent for certain diseases. Its ability to interact with biological targets makes it a candidate for further investigation.

Industry: In industrial applications, 2-(Acetyloxy)propylmercury is used in the production of other organomercury compounds and as a catalyst in certain chemical reactions. Its unique properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)propylmercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury center can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The pathways involved in its mechanism of action include the inhibition of key enzymes and the induction of oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Mercury Compounds

Compound Name (CAS Number) Substituents on Mercury Key Structural Features Notes Reference
2-(Acetyloxy)propylmercury Bromo, 2-(acetyloxy)propyl Propyl chain with acetyloxy at C2 Hypothetical structure for comparison -
Bromo(cyclohexyl)mercury (CAS 10192-55-9) Bromo, cyclohexyl Mercury bonded to a cyclohexyl ring Simple alkylmercury bromide
Bromo(phenyl)mercury (CAS 1192-89-8) Bromo, phenyl Mercury-aryl bond Classic arylmercury compound
Acetyloxy(4-methoxyphenyl)mercury (CAS 5780-90-5) Acetyloxy, 4-methoxyphenyl Aryl group with methoxy and acetyloxy substituents Polar substituents enhance reactivity
Bromo-[2-(2-hydroxyethoxy)cyclohexyl]mercury (CAS 6963-07-1) Bromo, 2-(2-hydroxyethoxy)cyclohexyl Cyclohexyl with ether and hydroxyl groups Increased hydrophilicity
(2-Acetoxyethylamino)-phenyl-mercury (CAS 61792-06-1) Phenyl, 2-acetoxyethylamino Ethyl chain with acetoxy and amino groups Hybrid functionalization

Functional Group Variations

  • Alkyl vs. Aryl Mercury Bonds: Bromo(cyclohexyl)mercury and bromo(phenyl)mercury represent alkyl- and arylmercury analogs, respectively. Arylmercury compounds (e.g., bromo(phenyl)mercury) typically exhibit greater stability but lower reactivity in nucleophilic substitutions compared to alkylmercury derivatives .
  • Oxygen-Containing Substituents :

    • Compounds like acetyloxy(4-methoxyphenyl)mercury (CAS 5780-90-5) and bromo-[2-(2-hydroxyethoxy)cyclohexyl]mercury (CAS 6963-07-1) demonstrate how ether, hydroxyl, or methoxy groups enhance hydrophilicity and influence electronic properties . In contrast, the acetyloxy group in the target compound may increase lipophilicity while offering sites for hydrolysis.
  • Hybrid Functionalization: (2-Acetoxyethylamino)-phenyl-mercury (CAS 61792-06-1) combines acetoxy, ethyl, amino, and phenyl groups, illustrating multifunctional design.

Toxicity and Reactivity Trends

Organomercury compounds are universally toxic, with alkylmercury species (e.g., methylmercury) being particularly neurotoxic. Comparatively, arylmercury compounds (e.g., bromo(phenyl)mercury) are less bioavailable but still hazardous . The presence of hydrolyzable acetyloxy groups may also increase environmental persistence.

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